molecular formula C19H21N3O3 B2499019 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-31-8

3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B2499019
CAS RN: 868978-31-8
M. Wt: 339.395
InChI Key: ANFXDCMCTHMYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a novel compound with potential applications in various fields. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C18H19N3O3, and it has a molecular weight of 325.368.


Chemical Reactions Analysis

The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, a core structure in this compound, have a broad range of biological activity . They have been used in various pharmaceutical applications, including as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative agents .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact biological target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activity associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Given the broad range of biological activity associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-5-4-10-22-12-15(21-18(13)22)8-9-20-19(23)14-6-7-16(24-2)17(11-14)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFXDCMCTHMYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

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